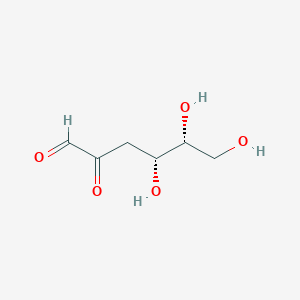

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxy-galactosone: is a 1,2-dicarbonyl compound that originates from the degradation of galactose. It is formed in food during Maillard and caramelization reactions . This compound is also detected in galactose-free food items such as apple juice and beer . It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 3-Deoxy-galactosone can be synthesized through the reaction of galacturonic acid and bromo-galactose, as well as through the reduction of galacturonic acid derivatives .

Industrial Production Methods: it is known that this compound can be formed during the Maillard and caramelization reactions in food processing .

化学反応の分析

Types of Reactions: 3-Deoxy-galactosone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of 3-Deoxy-galactosone, such as 3-deoxyglucosone and 3,4-dideoxyglucosone-3-ene .

科学的研究の応用

3-Deoxy-galactosone has several scientific research applications:

作用機序

The mechanism of action of 3-Deoxy-galactosone involves its formation as a degradation product of galactose. It is formed through the intermediate 3,4-dideoxyglucosone-3-ene from 3-deoxyglucosone . This compound can further react to form various other degradation products, impacting the flavor and stability of food products .

類似化合物との比較

3-Deoxyglucosone: Another 1,2-dicarbonyl compound formed from glucose degradation.

Galactosone: A related compound also originating from the degradation of galactose.

Methylglyoxal: A minor degradation product in food items.

Uniqueness: 3-Deoxy-galactosone is unique due to its specific formation pathway and its presence in both galactose-containing and galactose-free food items . Its role in the Maillard and caramelization reactions also distinguishes it from other similar compounds .

生物活性

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal, also known as 3-deoxyglucosone (3-DG), is a reactive intermediate formed during the Maillard reaction and caramelization processes. Its biological activity is of significant interest due to its potential implications in various metabolic pathways and its role in health and disease.

- Molecular Formula : C6H10O5

- Molar Mass : 162.1406 g/mol

3-DG is known for its reactivity with proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). These modifications can affect cellular signaling and contribute to various pathological conditions, including diabetes and cardiovascular diseases.

Biological Activities

-

Antioxidant Activity :

- Studies indicate that 3-DG may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in the context of diabetic complications where oxidative stress is a contributing factor.

-

Glycation and AGE Formation :

- 3-DG is a potent glycating agent that can modify proteins, leading to the formation of AGEs. These compounds are implicated in aging and degenerative diseases. The glycation process can disrupt normal protein function and promote inflammation.

-

Impact on Cellular Signaling :

- Research has shown that 3-DG can influence signaling pathways related to inflammation and apoptosis. Its interaction with cellular components may alter the expression of genes associated with these processes.

Case Study 1: Diabetes and Metabolic Syndrome

A study examined the role of 3-DG in patients with type 2 diabetes. Elevated levels of 3-DG were correlated with increased markers of oxidative stress and inflammation, suggesting that it may play a role in the progression of diabetic complications.

Case Study 2: Cardiovascular Health

In another investigation, researchers found that high concentrations of 3-DG were associated with endothelial dysfunction in patients with cardiovascular disease. This dysfunction is linked to increased vascular permeability and inflammation.

Data Table: Biological Effects of this compound

| Biological Activity | Mechanism | Implication |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reduces oxidative stress |

| Glycation | Modifies proteins | Contributes to AGE formation |

| Inflammation | Alters signaling pathways | Promotes chronic inflammation |

| Apoptosis | Influences gene expression | Affects cell survival |

Research Findings

Recent studies have highlighted the dual nature of 3-DG’s biological activity. While it has potential protective effects against oxidative damage, its role as a glycating agent raises concerns regarding its long-term impact on health. The balance between these activities may be crucial in understanding its overall effects on human physiology.

特性

IUPAC Name |

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)C(=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。